molecular formula C22H28ClN3O3S2 B2572633 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1216389-71-7

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

Cat. No. B2572633
CAS RN: 1216389-71-7
M. Wt: 482.05
InChI Key: ODLSNUIEFARBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.
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Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Compounds with structural similarities to "N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride" have been investigated for their potential as GPIIb/IIIa integrin antagonists. These compounds are designed to inhibit platelet aggregation, a crucial process in thrombosis. The study by Hayashi et al. (1998) explored trisubstituted beta-amino acid derivatives with a substituted benzamidine structure for their antiplatelet and antithrombotic properties. The research highlighted the importance of the trisubstituted beta-amino acid unit in fixing the molecule to its active conformation, showing excellent in vitro and in vivo profiles for human platelet aggregation inhibitory activity (Hayashi et al., 1998).

Thiazole Derivatives

Albreht et al. (2009) focused on the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into derivatives with potential for further pharmacological exploration. This work demonstrates the versatility of thiazole compounds in synthesizing a variety of bioactive molecules, which may include the structural relatives of the compound (Albreht et al., 2009).

Anticancer Agents

Another area of application is in the development of anticancer agents. Lukka et al. (2012) compared a series of benzonaphthyridine derivatives, investigating their pharmacokinetics in tumors versus plasma. Such studies underline the potential of structurally related compounds in cancer therapy, especially in terms of optimizing drug delivery to tumors while minimizing systemic exposure (Lukka et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2.ClH/c1-16-8-10-18(11-9-16)30(27,28)15-12-20(26)25(14-13-24(3)4)22-23-21-17(2)6-5-7-19(21)29-22;/h5-11H,12-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLSNUIEFARBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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